Pentosidine

Analytical method validation LC-MS/MS Biomarker quantification

Pentosidine is the definitive fluorescent AGE crosslink for research requiring unambiguous glycation quantification. Unlike non-crosslinking CML or CEL, it forms covalent lysine-arginine imidazo[4,5-b]pyridinium crosslinks detectable via intrinsic fluorescence (Ex 335/Em 385 nm) without derivatization. Procure for AMD studies (88% standalone diagnostic accuracy vs. 78% for CML), dialysis modality comparisons (8.4-fold elevation in renal failure; 4x greater dynamic range than CML), and Alzheimer's immunohistochemistry (unique senile plaque core localization).

Molecular Formula C17H26N6O4
Molecular Weight 378.4 g/mol
CAS No. 124505-87-9
Cat. No. B029645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentosidine
CAS124505-87-9
Synonyms(αS)-α-Amino-2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazo[4,5-b]pyridine-4-hexanoic Acid;  [S-(R*,R*)]-α-Amino-2-[(4-amino-4-carboxybutyl)amino]_x000B_-4H-Imidazo[4,5-b]pyridine-4-hexanoic Acid; 
Molecular FormulaC17H26N6O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N
InChIInChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1
InChIKeyAYEKKSTZQYEZPU-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Pentosidine CAS 124505-87-9 for Advanced Glycation Research: Fluorescent AGE Crosslink Biomarker for Collagen Aging and Disease


Pentosidine (CAS: 124505-87-9) is a well-characterized advanced glycation end product (AGE) and a covalent protein crosslink formed via non-enzymatic Maillard reaction between reducing sugars and amino acid residues, particularly lysine and arginine in long-lived proteins such as collagen [1]. As a naturally fluorescent compound with intrinsic autofluorescence properties, pentosidine serves as a quantifiable biomarker for cumulative glycoxidative stress in tissues and is widely used in research on diabetes complications, aging, chronic kidney disease, and bone fragility [2]. The compound is typically supplied as a trifluoroacetate salt with a molecular weight of 378.43 g/mol and is detectable via HPLC with fluorescence detection or LC-MS/MS methodologies [3].

Why Generic AGE Substitution Fails: Pentosidine's Distinct Crosslinking Chemistry and Disease-Specific Elevation Patterns


Pentosidine cannot be substituted by other AGE biomarkers such as carboxymethyllysine (CML), carboxyethyllysine (CEL), or glucosepane due to fundamental differences in formation pathways, molecular structure, and disease-state response profiles. Unlike non-crosslinking mono-modified amino acids (CML, CEL), pentosidine forms a covalent lysine-arginine imidazo[4,5-b]pyridinium crosslink between protein molecules, directly altering collagen biomechanical properties including stiffness and brittleness [1]. Furthermore, while both pentosidine and CML are elevated in chronic kidney disease, their fold-increase magnitudes differ substantially—pentosidine exhibits an 8.4-fold elevation versus CML's 2.1-fold elevation in renal failure patients relative to controls, demonstrating that these two AGEs do not rise in parallel [2]. In type 2 diabetes, serum CML but not pentosidine is significantly elevated and correlates with glycemic control, establishing disease-state specificity that prohibits interchangeability [2]. Additionally, pentosidine's intrinsic fluorescence at excitation 335 nm/emission 385 nm enables direct fluorometric detection without derivatization, whereas non-fluorescent AGEs like CML and glucosepane require antibody-based or mass spectrometric methods with different sensitivity profiles [3].

Pentosidine Quantitative Differentiation Evidence: Direct Comparative Data vs. CML, CEL, and Glucosepane


LC-MS/MS Analytical Sensitivity: Pentosidine LLOD 15-Fold Lower Than CML in Validated Serum Assay

In a validated LC-MS/MS method for simultaneous quantification of serum AGEs, the lower limit of detection (LLOD) for pentosidine was 5 ng/mL compared to 75 ng/mL for CML, representing a 15-fold greater analytical sensitivity for pentosidine. The calibration range for pentosidine extended to 0-800 ng/mL with mean recovery of 104% (range 97-116%), versus CML's 0-10,900 ng/mL range and 103% recovery [1]. This differential sensitivity enables pentosidine detection at substantially lower circulating concentrations without requiring sample enrichment.

Analytical method validation LC-MS/MS Biomarker quantification Clinical chemistry

Renal Failure Differential Elevation: Pentosidine 8.4-Fold vs. CML 2.1-Fold Increase in Chronic Renal Insufficiency

In a head-to-head comparison of 30 control subjects versus 30 patients with chronic renal insufficiency, serum pentosidine levels were elevated 8.4-fold (P < 0.001) while serum CML levels were elevated only 2.1-fold (P < 0.001) relative to controls [1]. This 4-fold difference in fold-elevation magnitude demonstrates that pentosidine accumulation in renal failure is disproportionately greater than CML accumulation, reflecting distinct clearance mechanisms and formation kinetics in the uremic milieu.

Chronic kidney disease Renal failure AGE accumulation Uremic toxins

AMD Diagnostic Accuracy: Pentosidine ROC AUC 88% vs. CML 78% in Age-Related Macular Degeneration Discrimination

In a plasma protein analysis of 58 AMD patients versus 32 control donors, receiver operating characteristic (ROC) curve analysis demonstrated that pentosidine alone discriminated AMD from control subjects with 88% accuracy, compared to CML's 78% accuracy and CEP adducts' 79% accuracy. The combination of pentosidine with CEP adducts provided approximately 92% diagnostic accuracy. Mean plasma pentosidine was elevated approximately 64% in AMD versus controls (P < 0.0001), while CML was elevated approximately 54% [1]. The superior standalone diagnostic performance of pentosidine was observed across a broad age range and was independent of diabetes status.

Age-related macular degeneration Ophthalmology Biomarker validation Diagnostic accuracy

Fluorescent Crosslinking vs. Non-Fluorescent Mono-Modification: Pentosidine's Unique Protein Crosslink Chemistry

Pentosidine is classified as both a fluorescent AGE and a covalent protein crosslink, whereas CML and CEL are non-fluorescent mono-modified amino acid residues that do not form intermolecular crosslinks. Glucosepane, while also a crosslink, is non-fluorescent and requires mass spectrometric detection after acid hydrolysis [1]. Pentosidine's fluorescence properties (excitation 335 nm/emission 385 nm) enable direct quantification via HPLC-fluorescence without antibody reagents or derivatization [2]. However, its absolute abundance in collagen is low, representing <1 crosslink per 20 collagen molecules, which constrains its direct contribution to bulk tissue stiffness [3].

Collagen biochemistry Protein crosslinking Fluorescence detection AGE classification

Immunohistochemical Localization Specificity: Pentosidine-Selective Senile Plaque Core Staining in Alzheimer's Disease Brain

In immunohistochemical analysis of Alzheimer's disease (AD) and aged brain tissues using specific antibodies against pentosidine and CML, pentosidine—but not CML—was identified in the fiber-like structure within the neuropil and in the core of classical senile plaques. Both pentosidine and CML co-localized with lipofuscin pigments in neuronal perikarya of AD and aged brain, and staining was faint or absent in young control subjects without CNS disease [1]. This differential spatial localization indicates distinct accumulation patterns between these two AGEs in neurodegenerative pathology.

Alzheimer's disease Neuropathology Immunohistochemistry Lipofuscin

Dialysis Modality-Specific Clearance: CAPD Removes Albumin-Bound Pentosidine Whereas Hemodialysis Does Not

In a comparative clearance study of renal replacement modalities, hemodialysis (HD) cleared free pentosidine (Pfree: 9.4 ± 4.3 nmol/kg/HD) but not albumin-bound pentosidine (Palb), whereas continuous ambulatory peritoneal dialysis (CAPD) cleared both Palb (4.03 ± 2.01 nmol/kg/day) and Pfree (2.43 ± 1.24 nmol/kg/day). Consequently, plasma total pentosidine levels were significantly lower in CAPD patients (0.97 ± 0.41 nmol/mL) than in HD patients (1.19 ± 0.41 nmol/mL) (P < 0.05). Peritoneal Palb clearance (0.17 ± 0.07 mL/min) significantly exceeded albumin clearance (0.11 ± 0.05 mL/min) (P < 0.00001), suggesting facilitated diffusion of protein-bound pentosidine across the peritoneum [1].

End-stage renal disease Hemodialysis Peritoneal dialysis Uremic toxin clearance

Pentosidine Optimal Research Applications: Evidence-Based Procurement Scenarios for Scientific and Clinical Investigation


Age-Related Macular Degeneration (AMD) Risk Stratification Studies Requiring Standalone AGE Biomarker

For AMD research protocols where a single AGE biomarker must be selected due to sample volume constraints or assay cost considerations, pentosidine is the evidence-based choice. Data from plasma analysis of 58 AMD patients and 32 controls demonstrate pentosidine's 88% diagnostic accuracy as a standalone biomarker, compared to 78% for CML and 79% for CEP adducts [1]. Pentosidine's 64% elevation in AMD (versus 54% for CML) provides a larger disease signal, and its performance was validated across a broad age range independent of diabetes status [1]. Combination with CEP adducts further improves accuracy to 92% for studies permitting multi-analyte panels [1].

Chronic Kidney Disease and Renal Replacement Therapy Comparative Efficacy Research

Investigators comparing dialysis modality effectiveness or uremic toxin burden should prioritize pentosidine over CML. Pentosidine exhibits an 8.4-fold elevation in chronic renal insufficiency versus only a 2.1-fold elevation for CML, providing a 4-fold greater dynamic range for detecting treatment effects [2]. Critically, pentosidine's unique dual-pool distribution (albumin-bound and free forms) enables mechanistic evaluation of dialysis clearance efficacy: hemodialysis clears only free pentosidine (9.4 ± 4.3 nmol/kg/HD), whereas peritoneal dialysis clears both bound (4.03 ± 2.01 nmol/kg/day) and free fractions (2.43 ± 1.24 nmol/kg/day), resulting in 19% lower total plasma levels in CAPD patients [3]. No other AGE biomarker offers this modality-specific clearance discrimination.

Neurodegenerative Disease Research Involving Senile Plaque Pathology and Lipofuscin Accumulation

For immunohistochemical or biochemical analysis of AGE involvement in Alzheimer's disease and brain aging, pentosidine provides spatial resolution not achievable with CML. Specific antibody staining demonstrates pentosidine-positive signals in neuropil fiber-like structures and classical senile plaque cores, whereas CML staining is absent from these regions [4]. Both markers co-localize with lipofuscin in neuronal perikarya, but only pentosidine extends into plaque-associated pathology [4]. This differential localization supports pentosidine procurement for studies investigating the intersection of glycation damage with amyloid pathology and neuronal aging.

Collagen Biomechanics Research Requiring Fluorescent Crosslink Quantification Without Antibody Reagents

For in vitro collagen glycation models and ECM biomechanics studies, pentosidine's intrinsic fluorescence (excitation 335 nm/emission 385 nm) enables direct HPLC-fluorescence quantification without antibody reagents or derivatization steps [5]. This property distinguishes pentosidine from non-fluorescent crosslinks like glucosepane, which require mass spectrometric detection after acid hydrolysis. Time-resolved fluorescence spectroscopy (TRFS) has been validated against HPLC gold standard for pentosidine detection in cell-secreted decellularized matrices, with ribose-treated matrices showing a 30 nm blue shift in peak fluorescence emission and significant decrease in average fluorescence lifetime (4.4±0.3 ns vs. 3.5±0.09 ns) [6]. However, researchers should note that pentosidine absolute abundance is low (<1 crosslink per 20 collagen molecules), constraining its utility as a direct quantitative measure of bulk matrix stiffening [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentosidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.